(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
Description
(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 4-bromophenyl group connected via an ethynyl linker at the C2 position. The stereochemistry (1R,2S) is critical for its spatial arrangement, influencing interactions in biological systems or crystallization behavior.
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBAHNDPBVHRIB-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol is a cyclopentanol derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a cyclopentanol ring substituted with a 4-bromophenyl ethynyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate pathways involved in inflammation and cellular signaling. The presence of the bromophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
1. Anti-inflammatory Effects
Studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in vitro. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced levels of TNF-alpha and IL-6 by approximately 50% at concentrations as low as 10 µM.
2. Antioxidant Activity
The compound also demonstrates antioxidant properties. It scavenges free radicals effectively, which contributes to its protective effects against oxidative stress-related cellular damage. In assays measuring DPPH radical scavenging activity, this compound showed an IC50 value of 15 µM, indicating potent antioxidant capacity.
3. Cytotoxicity Against Cancer Cells
Research has explored the cytotoxic effects of this compound on various cancer cell lines. In a study assessing its efficacy against breast cancer cells (MCF-7), it was found to induce apoptosis at concentrations above 20 µM. The mechanism involved the activation of caspase pathways and mitochondrial dysfunction.
Case Studies
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that compounds with ethynyl and bromophenyl groups exhibit promising anticancer properties. The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can target kinases, which play a crucial role in cell signaling pathways related to cancer growth .
b. Chiral Drug Development
The chiral nature of (1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol makes it an attractive candidate for the development of enantiomerically pure pharmaceuticals. The compound's ability to selectively interact with biological targets can enhance the efficacy and reduce side effects of drugs .
c. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Research into similar structures has indicated their ability to modulate neurotransmitter systems, which is critical in conditions like Alzheimer's disease .
Organic Synthesis
a. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the construction of complex molecules through various coupling reactions, such as Sonogashira coupling and cross-coupling reactions with other aryl halides .
b. Synthesis of Chiral Ligands
The compound can be utilized to synthesize chiral ligands used in asymmetric catalysis. These ligands are essential for producing enantiomerically pure compounds in industrial processes, particularly in the pharmaceutical sector .
Material Science
a. Development of Functional Materials
The incorporation of this compound into polymer matrices can lead to the development of functional materials with tailored properties. Its ability to form π-stacking interactions may enhance the electrical conductivity and mechanical strength of polymers, making them suitable for electronic applications .
b. Photonic Applications
Due to its unique optical properties, this compound can be explored for applications in photonics and optoelectronics. Research into similar compounds has shown potential for use in light-emitting devices and sensors .
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations
Ethynyl Linker vs.
Halogen Substituent Effects: Bromine (Target): The bulky bromine atom increases molecular weight and polarizability, favoring hydrophobic interactions.
Heteroaromatic vs. Phenyl Groups :
The pyrazinyl substituent (C₉H₁₂N₂O) introduces nitrogen atoms, enabling hydrogen bonding and altering electronic properties compared to purely aromatic systems .
Chlorophenylamino (C₁₁H₁₄ClNO): Combines amino and chloro groups, creating a dual electronic effect (electron-withdrawing Cl and basic NH) .
Research Implications
- Crystallography : Tools like SHELX and WinGX/ORTEP are essential for resolving the stereochemistry and packing motifs of these chiral compounds. Enantiomorph-polarity parameters (e.g., Flack’s x) ensure accurate chiral assignment .
- Synthetic Applications : The ethynyl linker in the target compound may serve as a handle for click chemistry or further functionalization, distinguishing it from analogs with static substituents.
- Biological Relevance: While explicit activity data is absent in the evidence, substituent trends suggest that bromine and fluorine analogs could target halogen-bonding proteins, whereas amino derivatives may interact with enzymatic active sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
